molecular formula C17H18BrNO5S B13879170 Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate

Cat. No.: B13879170
M. Wt: 428.3 g/mol
InChI Key: NAFAUFWXDKSEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate group, a brominated phenyl ring, and a sulfonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and a suitable catalyst.

    Sulfonylation: The sulfonylamino group is added through a sulfonylation reaction, typically involving a sulfonyl chloride and an amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the brominated phenyl ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoate
  • Ethyl 4-[(5-fluoro-2-ethoxyphenyl)sulfonylamino]benzoate
  • Ethyl 4-[(5-methyl-2-ethoxyphenyl)sulfonylamino]benzoate

Uniqueness

Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and affect its biological activity compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C17H18BrNO5S

Molecular Weight

428.3 g/mol

IUPAC Name

ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C17H18BrNO5S/c1-3-23-15-10-7-13(18)11-16(15)25(21,22)19-14-8-5-12(6-9-14)17(20)24-4-2/h5-11,19H,3-4H2,1-2H3

InChI Key

NAFAUFWXDKSEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.